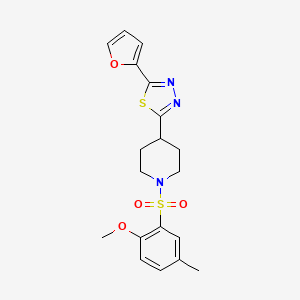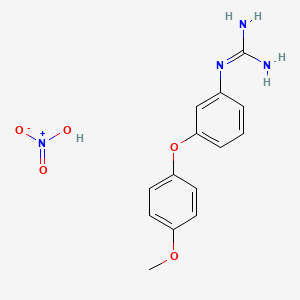
N-(4-tert-butylphenyl)-3-chloropropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-tert-butylphenyl)-3-chloropropanamide, also known as TCPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TCPP is a derivative of 4-tert-butylphenyl and contains a chloropropanamide group. This chemical compound has been synthesized using various methods and has shown promising results in scientific research.
Applications De Recherche Scientifique
TRPV1 Antagonist
“N-(4-tert-butylphenyl)-3-chloropropanamide” derivatives have been studied as potent TRPV1 antagonists . TRPV1 is a promising therapeutic target given its involvement in pain management and inflammation . TRPV1 antagonists are increasingly sought after for their analgesic, anti-inflammatory, and antitumor properties with fewer side effects .
Pain Management
The compound’s role as a TRPV1 antagonist makes it a potential candidate for pain management . Chronic pain has been considered to be a pain that lasts beyond the normal healing time . TRPV1 is among the various targets involved in pain transmission .
Inflammation Control
TRPV1 antagonists, including “N-(4-tert-butylphenyl)-3-chloropropanamide” derivatives, are being researched for their potential role in controlling inflammation . TRPV1 serves as a link between the cellular response and the extracellular environment .
Anti-tumor Properties
TRPV1 antagonists are also being explored for their potential anti-tumor properties . This is due to the role of TRPV1 in translating and integrating stimuli through the transmission of calcium-based signals .
Organic Coating Material
A related compound, “4-tert-Butylphenyl glycidyl ether”, is used in the paint industry and serves as an organic coating in paint, boat paint, and building coating material . It’s possible that “N-(4-tert-butylphenyl)-3-chloropropanamide” could have similar applications.
Epoxy Reactive Diluent
“4-tert-Butylphenyl glycidyl ether” is also used as an epoxy reactive diluent . This suggests that “N-(4-tert-butylphenyl)-3-chloropropanamide” might also be used in similar applications.
Propriétés
IUPAC Name |
N-(4-tert-butylphenyl)-3-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-13(2,3)10-4-6-11(7-5-10)15-12(16)8-9-14/h4-7H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDXIKWARGBYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butylphenyl)-3-chloropropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NE)-N-[(2-methyltriazol-4-yl)methylidene]hydroxylamine](/img/structure/B2652635.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2652636.png)



![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2652644.png)
![2-ethyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2652645.png)

![3,3-dimethyl-5-oxo-5-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)amino]pentanoic acid](/img/structure/B2652648.png)
![[4-[4-(2-Chloropyridine-3-carbonyl)oxyphenyl]sulfanylphenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2652652.png)
![6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2652654.png)

![3-(4-hydroxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide](/img/structure/B2652656.png)